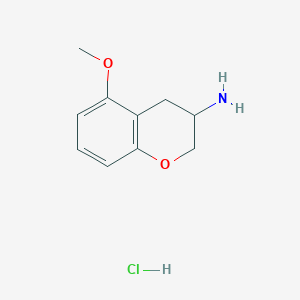

5-Methoxychroman-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Drug Development

5-Methoxychroman-3-amine hydrochloride is used in drug development. Chromanone, a structural entity related to 5-Methoxychroman-3-amine, is a significant building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It exhibits a wide range of pharmacological activities . For example, chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .

Organic Synthesis

This compound is also used in organic synthesis. The process of converting an aromatic amino group into a diazonium ion, which can then be replaced by various nucleophiles, is a key part of organic synthesis . This method is particularly useful for aromatic amines like 5-Methoxychroman-3-amine hydrochloride .

Pharmacological Studies

5-Methoxychroman-3-amine hydrochloride is used in pharmacological studies. It’s a precursor for various inhibitors and anticancer agents . For instance, it’s used in the synthesis of MMP12 inhibitors and Aurora kinase inhibitors . It’s also used in the synthesis of N-Heterocyclic indolyl glyoxylamides, which are anticancer agents .

Neurological Research

This compound has potential applications in neurological research. TAAR1, a receptor bound by amphetamines and molecules like 5-Methoxychroman-3-amine hydrochloride, has a potential role in a range of neuropsychiatric conditions, and is associated with diabetes, obesity, and immune disorders . High-resolution structures of TAAR1 reveal detailed interactions with ligand molecules that will inform efforts to design antipsychotic drugs .

Antidiabetic Research

Chromanone analogs, such as 5-Methoxychroman-3-amine hydrochloride, have shown good antidiabetic effects by inhibiting DGAT, PTP1B, and α-glucosidase .

Antimicrobial Research

Chromanone analogs also exhibit antimicrobial activity, making 5-Methoxychroman-3-amine hydrochloride potentially useful in antimicrobial research .

Mechanism of Action

Target of Action

It is known that similar compounds often targetMonoamine oxidase type B (MAO-B) . MAO-B is an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

For instance, Tacrine, an anticholinesterase drug, reversibly binds with and inactivates cholinesterases, inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses .

Biochemical Pathways

Similar compounds often affect pathways related to the metabolism of neuroactive and vasoactive amines .

Pharmacokinetics

The compound’s molecular weight is reported to be 21567700 , which may influence its bioavailability.

Result of Action

Similar compounds like tacrine are known to enhance cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses .

properties

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVKUZKGGXYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552715 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxychroman-3-amine hydrochloride | |

CAS RN |

117422-43-2 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)